2-Bromo-4-cyclopropylbenzamide
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Overview
Description
2-Bromo-4-cyclopropylbenzamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a cyclopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropylbenzamide typically involves the bromination of 4-cyclopropylbenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve:
Solvent: Dichloromethane (DCM) or chloroform
Temperature: Room temperature to reflux
Catalyst: FeBr3 or AlBr3
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Bromo-4-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropylbenzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-cyclopropylbenzamide
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N,N-dimethylbenzamide
- 4-Cyano-N-cyclopropylbenzamide
Uniqueness
2-Bromo-4-cyclopropylbenzamide is unique due to the presence of both a bromine atom and a cyclopropyl group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-bromo-4-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10BrNO/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |
InChI Key |
FVUWURMXVRYOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
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